

Physical and chemical properties of (3-Cyano-4-hydroxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (3-Cyano-4-hydroxyphenyl)boronic acid

Cat. No.: B1473878

[Get Quote](#)

An In-depth Technical Guide to (3-Cyano-4-hydroxyphenyl)boronic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **(3-Cyano-4-hydroxyphenyl)boronic acid**, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its core physical and chemical properties, reactivity, applications, and safety protocols, offering field-proven insights to facilitate its effective use in research and development.

Molecular Identity and Physicochemical Properties

(3-Cyano-4-hydroxyphenyl)boronic acid is a trifunctional aromatic compound featuring a boronic acid group, a nitrile (cyano) group, and a hydroxyl group. This unique combination of functionalities makes it a highly valuable reagent for constructing complex molecular architectures.

Key Identifiers and Properties:

Property	Value	Source
Chemical Name	(3-Cyano-4-hydroxyphenyl)boronic acid	-
CAS Number	1637208-14-0	[1] [2] [3]
Molecular Formula	C ₇ H ₆ BNO ₃	[3] [4] [5]
Molecular Weight	162.94 g/mol	[3] [5]
Appearance	Solid, typically a white to yellow powder	[4] [6]
Purity	Commonly available at ≥95% or ≥98%	[4] [5]
Storage Temperature	2-8°C, under an inert atmosphere	[4]

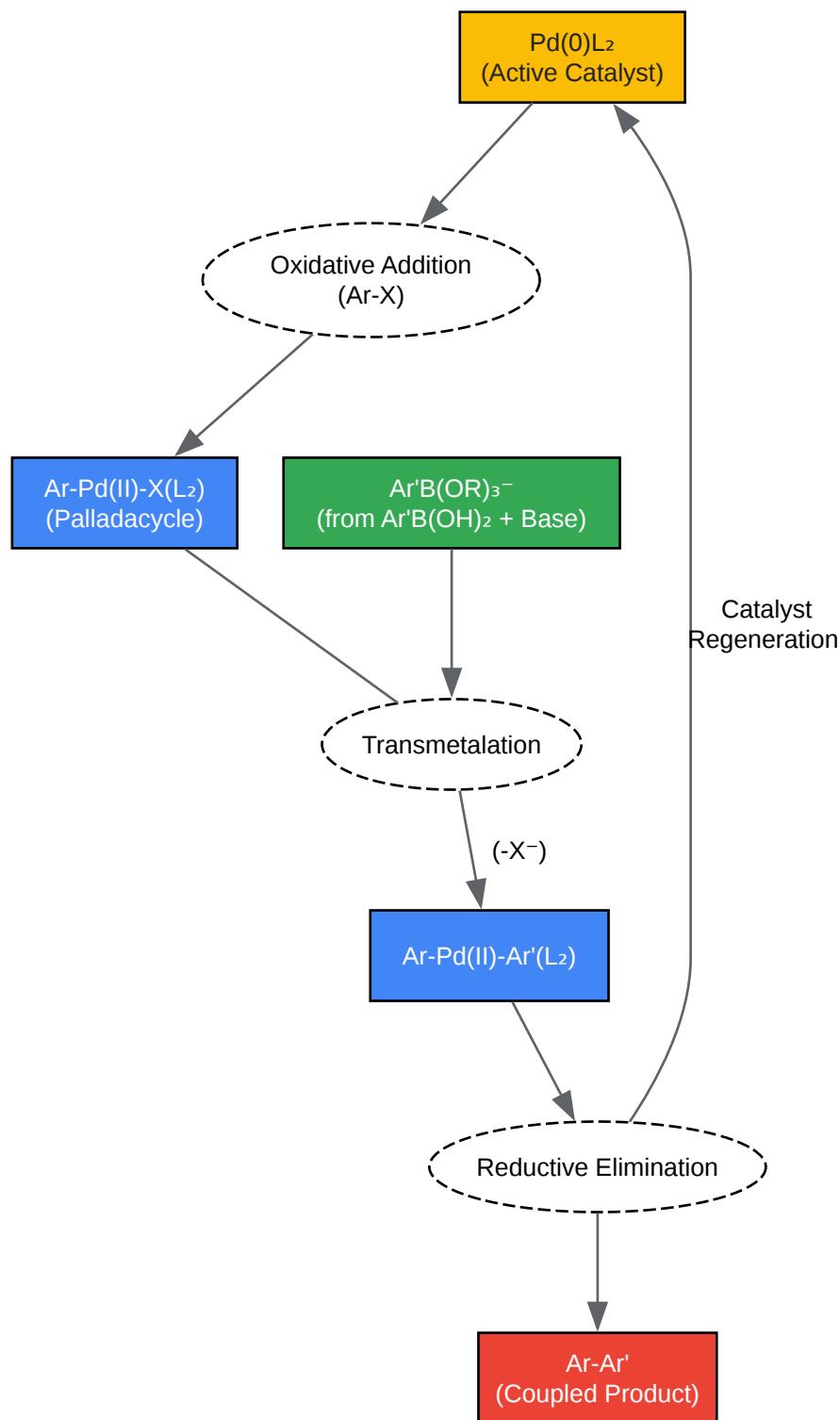
Structural Representation:

The strategic positioning of the electron-withdrawing cyano group and the electron-donating hydroxyl group ortho and para to the boronic acid moiety significantly influences the molecule's electronic properties and reactivity.

Caption: Structure of **(3-Cyano-4-hydroxyphenyl)boronic acid**.

Chemical Reactivity and Synthetic Utility

The reactivity of this molecule is governed by the interplay of its three functional groups. The boronic acid is a cornerstone for carbon-carbon bond formation, while the hydroxyl and cyano groups provide avenues for further derivatization or can be used to modulate the electronic character of the aromatic ring.


The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **(3-Cyano-4-hydroxyphenyl)boronic acid** is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[\[6\]](#)[\[7\]](#)[\[8\]](#) This reaction is one of the most

powerful methods for constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[\[8\]](#)[\[9\]](#)

Mechanism Overview: The reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the bond of an organohalide (e.g., an aryl bromide).
- **Transmetalation:** The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[\[10\]](#)
- **Reductive Elimination:** The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Storage

Boronic acids can be susceptible to degradation, particularly through oxidation or dehydration to form boroxines (cyclic anhydrides).[11]

- Oxidative Instability: Boronic acids can be oxidized, especially under physiological pH, which can be a limitation in certain biological applications.[11]
- Storage Recommendations: To ensure stability and purity, **(3-Cyano-4-hydroxyphenyl)boronic acid** should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[4] It should be kept away from strong oxidizing agents, strong acids, and strong bases.[12][13]

Spectroscopic Profile

Spectroscopic analysis is crucial for verifying the identity and purity of the compound.

- ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns determined by their positions relative to the substituents. The acidic protons of the boronic acid and hydroxyl groups are typically broad and may exchange with D₂O.
- FT-IR: The Fourier-transform infrared spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include:
 - A broad absorption for the O-H stretch of the hydroxyl and boronic acid groups (~3200-3600 cm⁻¹).
 - A sharp, strong peak for the C≡N (nitrile) stretch (~2220-2240 cm⁻¹).
 - Absorptions for the B-O stretching (~1310-1380 cm⁻¹).[14]
 - Signals corresponding to C-B stretching and aromatic C-H and C=C vibrations.[15]
- Mass Spectrometry: Mass spectral analysis will confirm the molecular weight. The electrospray ionization (ESI-MS) spectrum would be expected to show a prominent ion corresponding to the molecular weight ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).[16][17]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a boronic acid moiety into drug candidates has become an increasingly important strategy in medicinal chemistry.[\[18\]](#) This is due to their unique ability to form reversible covalent bonds with diols or the active site serine residues of enzymes.[\[11\]](#)

- **Pharmacophore and Building Block:** Boronic acids are recognized as valuable pharmacophores. The drug Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, famously contains a boronic acid group that is key to its mechanism of action.[\[19\]](#)[\[20\]](#)
- **Synthetic Intermediate:** **(3-Cyano-4-hydroxyphenyl)boronic acid** serves as a versatile intermediate.[\[21\]](#) The cyano and hydroxyl groups provide handles for further chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This modular approach is essential for accelerating the drug discovery process.[\[21\]](#) For instance, related cyanophenylboronic acids are used in the synthesis of inhibitors for enzymes like β -site amyloid precursor protein cleaving enzyme (BACE1).[\[6\]](#)

Safety, Handling, and Disposal

As a laboratory chemical, **(3-Cyano-4-hydroxyphenyl)boronic acid** must be handled with appropriate precautions.

GHS Hazard Information:

- Pictogram: GHS07 (Exclamation Mark)[\[4\]](#)
- Signal Word: Warning[\[4\]](#)
- Hazard Statements:
 - H302: Harmful if swallowed.[\[4\]](#)
 - H315: Causes skin irritation.[\[4\]](#)[\[13\]](#)

- H319: Causes serious eye irritation.[4][13]
- May cause respiratory irritation.[13]

Recommended Procedures:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][22] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][22]
- Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12][23]
 - Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[12][23]
 - Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately. [12]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative, self-validating methodology for using **(3-Cyano-4-hydroxyphenyl)boronic acid** in a Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To couple **(3-Cyano-4-hydroxyphenyl)boronic acid** with 4-bromoanisole.

Materials:

- **(3-Cyano-4-hydroxyphenyl)boronic acid** (1.2 equivalents)
- 4-Bromoanisole (1.0 equivalent)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- Triphenylphosphine (PPh_3 , 8 mol%) or a more advanced ligand like SPhos
- Potassium Carbonate (K_2CO_3 , 2.5 equivalents), anhydrous
- 1,4-Dioxane (solvent)
- Water (co-solvent)
- Standard glassware, inert atmosphere setup (N_2 or Ar), magnetic stirrer, heating mantle

Workflow Diagram:

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Procedure:

- Vessel Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 eq.), **(3-Cyano-4-hydroxyphenyl)boronic acid** (1.2 eq.), and anhydrous K_2CO_3 (2.5 eq.).
 - Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable aryl halide. Anhydrous base is critical for the reaction's success.
- Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask.
 - Rationale: The mixed solvent system ensures the solubility of both the organic reactants and the inorganic base, facilitating the reaction.

- **Inerting the System:** Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
 - **Rationale:** This is a critical step. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and leading to reaction failure.
- **Catalyst Introduction:** Under a positive pressure of the inert gas, add the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$) and the phosphine ligand (e.g., PPh_3).
 - **Rationale:** The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired catalytic cycle.
- **Reaction Execution:** Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - **Rationale:** Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
- **Work-up:** Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
 - **Rationale:** This separates the organic product from the inorganic salts and aqueous phase.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.
 - **Rationale:** Chromatography removes unreacted starting materials, catalyst residues, and byproducts, yielding the final product in high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1637208-14-0|(3-Cyano-4-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 1637208-14-0 Cas No. | (3-Cyano-4-hydroxyphenyl)boronic acid | Apollo [store.apolloscientific.co.uk]
- 3. (3-cyano-4-hydroxyphenyl)boronic acid,(CAS# 1637208-14-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. (4-Cyano-3-hydroxyphenyl)boronic acid | 2364439-36-9 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. nbinno.com [nbino.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of (3-Cyano-4-hydroxyphenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1473878#physical-and-chemical-properties-of-3-cyano-4-hydroxyphenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com